Cas no 103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)
103497-68-3 structure
Product Name:2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
Número CAS:103497-68-3
MF:C23H35NO2
Megavatios:357.529506921768
CID:200223
PubChem ID:6918127
Update Time:2025-04-19
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4
- 9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
- 4a,6a-dimethyl-7-(3-methylbutanoyl)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
- L-654066
- MK-0963
- MK-963
- mk0963
- Q27293805
- SCHEMBL8156652
- 103497-68-3
- L 654066
- CHEMBL575781
- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- 4-Aza-21-norchol-1-ene-3,20-dione, 23-methyl-, (5alpha)-
- AKOS040749871
- L-654,066
- 2H-INDENO(5,4-F)QUINOLIN-2-ONE, 1,4A,4B,5,6,6A,7,8,9,9A,9B,10,11,11A-TETRADECAHYDRO-4A,6A-DIMETHYL-7-(3-METHYL-1-OXOBUTYL)-, (4AR,4BS,6AS,7S,9AS,9BS,11AR)-
- XEC7U2O6SC
- MK 0963
- UNII-XEC7U2O6SC
-
- Renchi: 1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1
- Clave inchi: RDPJISLOFXUIDK-RLAPWRJVSA-N
- Sonrisas: O=C(CC(C)C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C
Atributos calculados
- Calidad precisa: 357.26695
- Masa isotópica única: 357.266779
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 638
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 7
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.7
- Superficie del Polo topológico: 46.2
Propiedades experimentales
- Denso: 1.048
- Punto de ebullición: 513.3°C at 760 mmHg
- Punto de inflamación: 152.7°C
- índice de refracción: 1.517
- PSA: 46.17
- Logp: 4.79090
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Literatura relevante
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-) Productos relacionados
- 98319-26-7(Finasteride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote